DapagliflozinKetoImpurity
Description
Significance of Impurity Research in Pharmaceutical Science
Impurity research, often termed impurity profiling, is a cornerstone of pharmaceutical quality assurance. longdom.orgpharmainfo.in It involves the identification, quantification, and control of impurities that may arise during the manufacturing process or upon storage. longdom.orgglobalpharmatek.com This systematic approach is essential for several reasons:
Ensuring Drug Safety: Some impurities can be toxic, mutagenic, or carcinogenic, posing direct health risks to patients. biomedres.us Rigorous impurity profiling helps to identify and mitigate these potential hazards. longdom.org
Upholding Product Stability: Certain impurities can compromise the stability of a drug product, affecting its shelf life and requiring specific storage conditions. longdom.orgglobalpharmatek.com
Process Optimization: Understanding how and when impurities are formed allows for the optimization of manufacturing processes to minimize their presence. globalpharmatek.com
Regulatory Compliance: Global regulatory bodies have stringent requirements for the control of impurities in pharmaceutical products. longdom.org
Regulatory Frameworks for Impurity Control (e.g., ICH Guidelines)
To ensure a harmonized approach to pharmaceutical quality, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of comprehensive guidelines. biotech-spain.com These guidelines are pivotal for the registration of new drugs in Europe, Japan, and the United States. labinsights.nl
Key ICH guidelines governing impurity control include:
ICH Q3A(R2): Impurities in New Drug Substances: This guideline focuses on impurities that arise during the manufacturing or storage of the API. biotech-spain.compremier-research.com It sets thresholds for reporting, identifying, and qualifying these impurities. biotech-spain.comkobia.kr
ICH Q3B(R2): Impurities in New Drug Products: This document addresses impurities found in the final drug product, including degradation products that form during manufacturing or storage. biotech-spain.comsynthinkchemicals.com
ICH Q3C: Impurities: Guideline for Residual Solvents: This guideline classifies residual solvents based on their toxicity and sets permissible daily exposure limits. biotech-spain.comchemass.si
ICH Q3D: Guideline for Elemental Impurities: This provides a risk-based approach to control elemental impurities in drug products. biotech-spain.com
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline specifically addresses impurities that have the potential to cause DNA damage and cancer, applying to all stages of clinical development. premier-research.com
Table 1: Key ICH Impurity Guidelines
| Guideline | Focus | Key Provisions |
|---|---|---|
| ICH Q3A(R2) | Impurities in New Drug Substances (APIs) | Sets thresholds for reporting, identification, and qualification of impurities. biotech-spain.compremier-research.com |
| ICH Q3B(R2) | Impurities in New Drug Products | Addresses degradation products in the finished dosage form. biotech-spain.comsynthinkchemicals.com |
| ICH Q3C | Residual Solvents | Classifies solvents by toxicity and establishes exposure limits. biotech-spain.comchemass.si |
| ICH Q3D | Elemental Impurities | Implements a risk-based approach for controlling elemental impurities. biotech-spain.com |
| ICH M7(R1) | Mutagenic Impurities | Provides a framework for assessing and controlling DNA reactive impurities. premier-research.com |
Classification of Pharmaceutical Impurities
Pharmaceutical impurities are broadly categorized based on their origin. The main classes are organic impurities, inorganic impurities, and residual solvents. gmpinsiders.compharmastate.academy
These impurities are substances that arise during the manufacturing process of the API. synthinkchemicals.com They can originate from various sources, including:
Starting Materials and Intermediates: Unreacted starting materials or intermediate compounds formed during synthesis can remain in the final product. contractpharma.commtc-usa.com
By-products: These are unintended compounds formed through side reactions during the synthesis of the API. contractpharma.commtc-usa.com
Reagents, Ligands, and Catalysts: Chemicals used to facilitate reactions may not be completely removed during purification. pharmastate.academycontractpharma.com
For instance, the synthesis of Dapagliflozin (B1669812) involves the use of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene as a key reagent. Incomplete purification or side reactions, such as oxidation, can lead to the formation of impurities.
Degradation-related impurities, or degradation products, are substances that form when the API or the drug product undergoes chemical changes over time. synthinkchemicals.com These changes can be triggered by exposure to various environmental factors such as heat, light, moisture, and changes in pH. synthinkchemicals.com Stability testing is a crucial part of drug development to identify and monitor the formation of these impurities. synthinkchemicals.comfbpharmtech.com The Dapagliflozin Keto Impurity is classified as a degradation product. Its formation can be influenced by hydrolysis under acidic or alkaline conditions, as well as by oxidation and photodegradation.
Residual impurities are volatile organic chemicals that are used during the synthesis or manufacturing process but are not completely removed from the final product. gmpinsiders.comcontractpharma.com Due to their potential toxicity, their levels are strictly controlled by regulatory guidelines like ICH Q3C. chemass.sicontractpharma.com These solvents are classified into three classes based on their risk to human health:
Class 1 Solvents: Solvents to be avoided, such as benzene (B151609) and carbon tetrachloride, due to their unacceptable toxicity or carcinogenic properties. chemass.sipharmastate.academy
Class 2 Solvents: Solvents that should be limited in use due to their inherent toxicity. pharmastate.academy Methanol (B129727) is an example, with a concentration limit of 3,000 ppm. fbpharmtech.com
Class 3 Solvents: Solvents with low toxic potential that have permissible daily exposure limits of 50 mg per day or less. kobia.krpharmastate.academy
Table 2: Classification of Pharmaceutical Impurities
| Impurity Class | Description | Examples |
|---|---|---|
| Process-Related | Arise during the manufacturing process of the API. synthinkchemicals.com | Starting materials, by-products, reagents, catalysts. contractpharma.commtc-usa.com |
| Degradation-Related | Form from the chemical degradation of the API or drug product over time. synthinkchemicals.com | Hydrolysis products, oxidation products, photolytic products. |
| Residual | Volatile organic solvents remaining from the manufacturing process. gmpinsiders.comcontractpharma.com | Benzene (Class 1), Methanol (Class 2), Ethanol (Class 3). chemass.sipharmastate.academyfbpharmtech.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H23ClO7 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
[2-chloro-5-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone |
InChI |
InChI=1S/C21H23ClO7/c1-2-28-13-6-3-11(4-7-13)17(24)14-9-12(5-8-15(14)22)21-20(27)19(26)18(25)16(10-23)29-21/h3-9,16,18-21,23,25-27H,2,10H2,1H3/t16-,18-,19+,20-,21?/m1/s1 |
InChI Key |
YPBPJGIQJRTYNA-MKJMBMEGSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |
Origin of Product |
United States |
Dapagliflozin Keto Impurity: Contextualization Within Pharmaceutical Chemistry
Parent Active Pharmaceutical Ingredient (API): Dapagliflozin (B1669812)
Chemical Class and Therapeutic Area Context
Dapagliflozin is a member of the gliflozin class of drugs, which act as inhibitors of the sodium-glucose co-transporter 2 (SGLT2). SGLT2 is a protein primarily located in the proximal tubules of the kidneys and is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, dapagliflozin reduces the reabsorption of glucose, leading to its excretion in the urine. This mechanism of action effectively lowers blood glucose levels.
Therapeutically, dapagliflozin is indicated for the management of type 2 diabetes mellitus, often as an adjunct to diet and exercise. Its use has also been extended to reduce the risk of hospitalization for heart failure in adults with type 2 diabetes and certain cardiovascular risk factors, as well as for the treatment of heart failure and chronic kidney disease in a broader patient population. Dapagliflozin is a C-glycosyl compound, characterized by a glucose moiety linked to a non-sugar part (aglycone) via a carbon-carbon bond.
Identification and Nomenclature of Dapagliflozin Keto Impurity
The Dapagliflozin Keto Impurity is a substance that is structurally related to the parent drug and can be formed during the manufacturing process or as a degradation product. It is also identified as a metabolite of dapagliflozin. The presence of this impurity is carefully monitored to ensure the quality and safety of the final drug product.
IUPAC Chemical Name
The formal chemical name for Dapagliflozin Keto Impurity according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is (2-Chloro-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)(4-ethoxyphenyl)methanone. Another valid IUPAC name is [2-chloro-5-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone.
Alternative Chemical Descriptors
In addition to its formal IUPAC name, the Dapagliflozin Keto Impurity is also known by several other names and identifiers. A common synonym is Dapagliflozin Oxo Impurity. It is also referred to as oxo dapagliflozin. The Chemical Abstracts Service (CAS) has assigned the number 2169998-23-4 to this specific compound.
Chemical Synthesis and Formation Mechanisms of Dapagliflozin Keto Impurity
Overview of Dapagliflozin (B1669812) Synthetic Pathways Relevant to Impurity Formation
The synthesis of dapagliflozin typically involves the construction of a C-aryl glucoside structure. A common strategy begins with the Friedel-Crafts acylation of a substituted benzoic acid derivative with an appropriate aromatic compound to form a diaryl ketone. gelest.comtandfonline.comgoogle.com This ketone is then reduced to the corresponding diarylmethane. gelest.comtandfonline.com Subsequently, the diarylmethane moiety is coupled with a protected glucose derivative, such as a gluconolactone (B72293), to form the C-glucoside bond. pensoft.netpensoft.net The final steps of the synthesis involve deprotection of the hydroxyl groups on the glucose ring. pensoft.netlookchem.com
Several variations of this general pathway exist, including different choices of starting materials, protecting groups, and coupling strategies. pensoft.netpensoft.net For instance, some routes may involve the reaction of an aryl lithium or Grignard reagent with a protected gluconolactone to form an intermediate lactol, which is then reduced. pensoft.net The choice of reagents and reaction conditions at each of these stages can influence the impurity profile of the final product. The formation of the Dapagliflozin Keto Impurity is intrinsically linked to these synthetic steps, either through side reactions, incomplete reactions, or the degradation of intermediates.
Proposed Mechanisms of Formation for Dapagliflozin Keto Impurity
The generation of Dapagliflozin Keto Impurity can be understood through specific chemical transformations that can occur during the synthesis of dapagliflozin. These mechanisms involve particular precursor compounds and reaction intermediates that, under certain conditions, deviate from the intended reaction pathway.
Precursor Compounds and Reaction Intermediates
Two primary synthetic protocols have been proposed for the formation of oxo-dapagliflozin. ias.ac.in
In the first protocol, a key precursor is 5-bromo-2-chloro-4'-ethoxybenzophenone . This diaryl ketone is a central intermediate in some dapagliflozin synthetic routes. gelest.comgoogle.com This compound is then condensed with a protected D-gluconolactone derivative. ias.ac.in An important reaction intermediate in this pathway is the tetra acetyl oxo dapagliflozin . ias.ac.in
A second pathway involves starting from a protected form of dapagliflozin itself, namely tetra acetyl dapagliflozin . ias.ac.in This suggests that the impurity can also be formed from a late-stage intermediate or even from the degradation of the protected final molecule under specific conditions.
| Precursor/Intermediate | Role in Impurity Formation |
| 5-bromo-2-chloro-4'-ethoxybenzophenone | Starting material for the diaryl ketone portion of the impurity. |
| Protected D-gluconolactone | The glucose moiety that couples with the diaryl ketone precursor. |
| Tetra acetyl oxo dapagliflozin | An intermediate formed that is subsequently deprotected to yield the final impurity. |
| Tetra acetyl dapagliflozin | A late-stage intermediate that can be oxidized to form the keto impurity. |
Specific Chemical Reactions Leading to Impurity Generation
The formation of the Dapagliflozin Keto Impurity can be attributed to several types of chemical reactions that may occur as side reactions or subsequent transformations during the synthesis of dapagliflozin.
Friedel-Crafts acylation is a fundamental step in building the diaryl moiety of dapagliflozin. gelest.comtandfonline.com This reaction, which forms a ketone, is intentionally used to create the precursor 5-bromo-2-chloro-4'-ethoxybenzophenone . google.com In the main synthesis of dapagliflozin, this ketone is subsequently reduced to a methylene (B1212753) group. gelest.com However, if this reduction step is incomplete, or if the diaryl ketone intermediate is carried over, it can then participate in the subsequent glycosylation reaction, leading directly to the formation of a keto-impurity precursor.
A significant pathway for the formation of the Dapagliflozin Keto Impurity is through the oxidation of the benzylic methylene bridge of dapagliflozin or its protected intermediates. ias.ac.in Research has demonstrated a synthetic route to oxo-dapagliflozin that involves the direct oxidation of tetra acetyl dapagliflozin. ias.ac.in This reaction can be carried out using an oxidizing agent such as manganese dioxide (MnO2). ias.ac.in This suggests that during the manufacturing process, the presence of oxidizing agents or conditions that promote oxidation (such as exposure to air over extended periods) could lead to the conversion of dapagliflozin intermediates into the keto impurity.
Specifically, the synthesis of tetra acetyl oxo dapagliflozin from tetra acetyl dapagliflozin highlights a potential oxidation pathway. ias.ac.in The subsequent hydrolysis of the acetyl protecting groups from tetra acetyl oxo dapagliflozin with a base like lithium hydroxide (B78521) (LiOH) yields the final Dapagliflozin Keto Impurity. ias.ac.in
The formation of the C-aryl glucoside bond is a critical condensation reaction in the synthesis of dapagliflozin. researchgate.netclockss.org In the context of the keto impurity formation, a key condensation step involves the reaction of a diaryl ketone precursor, such as 5-bromo-2-chloro-4'-ethoxybenzophenone , with a protected D-gluconolactone. ias.ac.in This reaction directly forges the bond between the glucose moiety and the diaryl ketone structure, leading to an intermediate like tetra acetyl oxo dapagliflozin, which is then deprotected to give the final keto impurity. ias.ac.in This pathway represents a deviation from the main synthetic route where the diaryl ketone should have been reduced to a diarylmethane before the condensation with the sugar moiety.
Influence of Reaction Conditions
The formation of Dapagliflozin Keto Impurity is highly dependent on the specific conditions employed during the synthesis and storage of Dapagliflozin. Careful control of parameters such as temperature, pressure, solvent, and the choice of catalysts and reagents is crucial in minimizing the generation of this and other related substances.
Temperature and Pressure Effects
Temperature plays a critical role in the formation of the Dapagliflozin Keto Impurity. The initial step in one of the primary formation pathways is a benzylic bromination, a reaction known to be initiated by heat or light. The Wohl-Ziegler reaction, a classic example of benzylic bromination using N-bromosuccinimide (NBS), is typically conducted at the reflux temperature of the solvent used. Increased temperatures generally lead to a higher rate of reaction, but can also result in a decrease in selectivity and the formation of unwanted byproducts.
For the synthesis of the keto impurity, a gentle reflux is often employed to initiate the radical chain reaction required for the benzylic bromination. While specific quantitative data on the effect of a range of temperatures on the yield of Dapagliflozin Keto Impurity is not extensively documented in publicly available literature, it is understood that excessively high temperatures can lead to thermal degradation of both the starting material and the product. Conversely, temperatures that are too low may result in an impractically slow reaction rate.
Pressure is not generally considered a critical parameter in the formation of Dapagliflozin Keto Impurity, as the reactions involved are typically carried out at atmospheric pressure. The influence of high pressure on the free radical mechanism of benzylic bromination has not been a significant focus of research in this specific context.
| Temperature Range | Effect on Reaction Rate | Impact on Impurity Formation | General Recommendation |
|---|---|---|---|
| Low (e.g., < 50°C) | Very slow | Minimal formation | Not practical for synthesis |
| Moderate (e.g., reflux of CCl4 or CHCl3) | Optimal | Controlled formation | Recommended for controlled synthesis |
| High (e.g., > 100°C) | Fast | Increased risk of side reactions and degradation | Generally avoided |
Solvent Selection Influence
The choice of solvent is a crucial factor in the synthesis of Dapagliflozin Keto Impurity, primarily influencing the initial benzylic bromination step. The ideal solvent for a Wohl-Ziegler reaction should be inert to the reactants and radical intermediates, and possess a suitable boiling point for thermal initiation.
Historically, carbon tetrachloride (CCl₄) has been the solvent of choice for benzylic brominations with NBS due to its inertness. However, due to its toxicity and environmental concerns, alternative solvents are now preferred. In the synthesis of Dapagliflozin Keto Impurity, chloroform (B151607) (CHCl₃) has been utilized.
The polarity of the solvent can influence the reaction. While the radical bromination itself is not highly sensitive to solvent polarity, subsequent ionic side reactions can be affected. The use of non-polar, inert solvents is generally favored to minimize these side reactions. Acetonitrile (B52724) has also been explored as a suitable solvent for benzylic brominations, offering a more environmentally friendly alternative to chlorinated solvents.
For the subsequent hydrolysis step to form the ketone, a mixture of solvents is often employed to ensure the solubility of both the organic substrate and the aqueous base. A common system involves a combination of water, tetrahydrofuran (B95107) (THF), and methanol (B129727).
| Solvent | Boiling Point (°C) | Polarity | Role in Reaction | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Carbon Tetrachloride (CCl₄) | 77 | Non-polar | Benzylic Bromination | Inert, traditional solvent | Toxic, environmentally harmful |
| Chloroform (CHCl₃) | 61 | Relatively non-polar | Benzylic Bromination | Effective for the reaction | Chlorinated solvent concerns |
| Acetonitrile (CH₃CN) | 82 | Polar aprotic | Benzylic Bromination | Greener alternative to chlorinated solvents | May influence side reactions |
| Water/THF/Methanol | Variable | Polar | Hydrolysis | Good solubility for reactants | Requires careful control of reactant ratios |
Catalyst and Reagent Roles
The formation of Dapagliflozin Keto Impurity is driven by the specific catalysts and reagents used in the synthetic process. The key reagents involved in a common synthetic route are N-bromosuccinimide (NBS) as the brominating agent, azobisisobutyronitrile (AIBN) as a radical initiator, and a base such as lithium hydroxide (LiOH) for the final hydrolysis step.
N-Bromosuccinimide (NBS): NBS is the reagent of choice for selective benzylic bromination. It provides a low, constant concentration of bromine radicals, which is crucial for favoring substitution at the benzylic position over addition to any aromatic rings.
Azobisisobutyronitrile (AIBN): AIBN is a thermal radical initiator. Upon heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals. These radicals then initiate the chain reaction by abstracting a bromine atom from NBS, which in turn generates the bromine radical that propagates the reaction.
Lithium Hydroxide (LiOH): Following the benzylic bromination, a strong base like LiOH is used to hydrolyze the intermediate benzylic bromide. This nucleophilic substitution reaction replaces the bromine atom with a hydroxyl group, which is then oxidized to the ketone. The hydrolysis is typically carried out in a mixed solvent system to facilitate the reaction.
The molar ratios of these reagents are critical. An excess of NBS can lead to di-bromination or other side reactions. The amount of AIBN used is catalytic, as it is only needed to initiate the radical chain.
| Reagent/Catalyst | Chemical Formula | Role in Synthesis | Mechanism of Action |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Brominating Agent | Provides a source of bromine radicals for selective benzylic bromination. |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | Radical Initiator | Decomposes upon heating to generate free radicals that initiate the bromination chain reaction. |
| Lithium Hydroxide (LiOH) | LiOH | Hydrolyzing Agent | Acts as a base to hydrolyze the intermediate benzylic bromide to form the ketone. |
Stereochemical Considerations in Impurity Formation
The stereochemistry of Dapagliflozin is a critical aspect of its biological activity, and it is important to consider how the formation of the keto impurity might affect the chiral centers of the molecule. Dapagliflozin possesses several chiral centers within its glucose moiety.
The formation of the Dapagliflozin Keto Impurity involves a reaction at the benzylic carbon, which is not a chiral center in the parent Dapagliflozin molecule. The key step is the abstraction of a benzylic hydrogen atom by a bromine radical to form a benzylic radical intermediate. This intermediate is trigonal planar and sp² hybridized.
Since the reaction does not occur directly at any of the chiral centers of the glucose ring, the stereochemical integrity of these centers is expected to be retained during the formation of the keto impurity. The radical reaction at the benzylic position does not influence the stereochemistry of the distant chiral centers. Therefore, the resulting Dapagliflozin Keto Impurity should maintain the original stereoconfiguration of the glucose portion of the molecule.
However, it is crucial that the reaction conditions are controlled to prevent any side reactions that could potentially affect the chiral centers, such as epimerization under harsh basic or acidic conditions during workup. Standard analytical techniques, such as chiral HPLC and NMR spectroscopy, are used to confirm the stereochemical purity of the resulting impurity standard.
Isolation and Structural Elucidation Methodologies for Dapagliflozin Keto Impurity
Chromatographic Separation Techniques for Impurity Isolation
The isolation of Dapagliflozin (B1669812) Keto Impurity from the bulk drug or its formulations necessitates the use of sophisticated chromatographic techniques. These methods leverage the differing physicochemical properties of the impurity and the parent drug to achieve separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of impurities in Dapagliflozin. Reverse-phase HPLC (RP-HPLC) is a widely adopted method for this purpose. A validated RP-HPLC method can effectively separate Dapagliflozin from its impurities, including the keto derivative. innovareacademics.in
One of the challenges in the analysis of Dapagliflozin Keto Impurity is its potential to co-elute with the parent drug under certain conditions. To overcome this, gradient elution is often employed, where the composition of the mobile phase is varied during the analysis to achieve better resolution. innovareacademics.in
Several studies have detailed specific HPLC methods for the analysis of Dapagliflozin and its impurities. For instance, a method utilizing a Hypersil BDS C18 column with a gradient mixture of a pH 6.5 buffer and an acetonitrile-water mixture has been shown to successfully separate Dapagliflozin from six of its impurities. innovareacademics.inresearchgate.net In this method, detection is typically carried out using a UV detector at a wavelength of 245 nm. innovareacademics.inresearchgate.net Another validated method uses an Xbridge Phenyl C18 column with a mobile phase consisting of 0.05% trifluoroacetic acid in water and acetonitrile (B52724).
The following table summarizes typical parameters for an HPLC method used for the analysis of Dapagliflozin and its impurities:
| Parameter | Value |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or Xbridge Phenyl C18 (250 x 4.6 mm, 5 µm) innovareacademics.inresearchgate.net |
| Mobile Phase | Gradient mixture of Buffer (pH 6.5) and Acetonitrile:Water or 0.05% Trifluoroacetic Acid in Water and Acetonitrile innovareacademics.inresearchgate.net |
| Flow Rate | 1.0 mL/min researchgate.netuobaghdad.edu.iq |
| Detection | UV at 245 nm innovareacademics.inresearchgate.net |
| Column Temperature | 35°C or 50°C innovareacademics.inresearchgate.netuobaghdad.edu.iq |
This table presents a generalized representation of HPLC parameters and may vary based on the specific analytical method.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) offers a significant advancement over traditional HPLC, providing higher resolution, faster analysis times, and increased sensitivity. A stability-indicating UHPLC method has been developed for the simultaneous determination of Dapagliflozin and three of its synthesis impurities. ufrgs.brresearchgate.net This method utilizes a Zorbax phenyl column (50 x 3.0 mm, 1.8 μm) with an isocratic mobile phase of acetonitrile and water (70:30, v/v). ufrgs.brresearchgate.net Detection is achieved using a photodiode array (PDA) detector at 230 nm. ufrgs.brresearchgate.net The method has been validated according to ICH guidelines and demonstrates good linearity, specificity, precision, accuracy, and robustness. ufrgs.brresearchgate.net
Preparative Chromatography
For the purpose of obtaining a sufficient quantity of the Dapagliflozin Keto Impurity for comprehensive structural analysis, preparative chromatography is employed. researchgate.netuobaghdad.edu.iq This technique is a larger-scale version of analytical chromatography, designed to isolate and purify specific compounds from a mixture. Several impurities of Dapagliflozin that exceed acceptable limits have been successfully isolated using preparative chromatography for subsequent characterization by other analytical techniques. researchgate.netuobaghdad.edu.iqgoogle.comgoogle.com The isolated impurity can then be subjected to spectroscopic and spectrometric analysis to confirm its structure. researchgate.net
Spectroscopic and Spectrometric Characterization Techniques
Once isolated, the Dapagliflozin Keto Impurity is subjected to a battery of spectroscopic and spectrometric techniques to elucidate its precise chemical structure. researchgate.netexlibrisgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the carbon-hydrogen framework. exlibrisgroup.comresearchgate.net Both one-dimensional and two-dimensional NMR experiments are crucial in the structural characterization of impurities.
Carbon-13 NMR (¹³C-NMR)
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a powerful tool for elucidating the carbon skeleton of a molecule. For Dapagliflozin Keto Impurity, the ¹³C-NMR spectrum provides distinct signals for each unique carbon atom, offering insights into their chemical environment. While specific chemical shift values can vary slightly based on the solvent and experimental conditions, typical data are instrumental for structural assignment. allmpus.comglppharmastandards.com The presence of a ketone carbonyl group is a key feature, distinguishing it from the parent drug, Dapagliflozin.
Table 1: Representative ¹³C-NMR Chemical Shifts for Dapagliflozin Keto Impurity
| Functional Group | Chemical Shift (ppm) Range |
| Carbonyl (C=O) | 190-200 |
| Aromatic Carbons | 110-160 |
| Glucosyl Carbons | 60-90 |
| Methylene (B1212753) (-CH2-) | ~70 |
| Methyl (-CH3) | ~15 |
Note: These are approximate ranges and can vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To further refine the structural details, two-dimensional (2D) NMR techniques are employed. sdsu.eduresearchgate.netcolab.ws
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu It helps in tracing the connectivity of the proton network within the glucosyl and ethoxybenzyl moieties of the impurity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is invaluable for assigning specific proton signals to their corresponding carbon atoms in the ¹³C-NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of Dapagliflozin Keto Impurity. glppharmastandards.comresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that allows for the analysis of relatively large and non-volatile molecules like Dapagliflozin Keto Impurity. It typically reveals the protonated molecule [M+H]⁺ or other adducts, such as sodium [M+Na]⁺ or acetate (B1210297) [M+CH₃COO]⁻ adducts, which helps in confirming the molecular weight. nih.govijper.orgresearchgate.net The molecular weight of Dapagliflozin Keto Impurity is 422.86 g/mol . hemarsh.com
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which is used to determine the elemental composition of the impurity. researchgate.netresearchgate.net This high precision allows for the confident differentiation between compounds with the same nominal mass but different chemical formulas, providing definitive evidence for the molecular formula of C₂₁H₂₃ClO₇. hemarsh.com
Tandem Mass Spectrometry (MS/MS)
In MS/MS, the molecular ion of the impurity is isolated and fragmented. researchgate.netresearchgate.net The resulting fragmentation pattern provides valuable structural information by revealing how the molecule breaks apart. This data helps to confirm the connectivity of the different structural units within the impurity.
Table 2: Key Mass Spectrometry Data for Dapagliflozin Keto Impurity
| Technique | Observation | Significance |
| ESI-MS | [M+H]⁺, [M+Na]⁺, [M+CH₃COO]⁻ | Confirms Molecular Weight |
| HRMS | Precise m/z | Determines Elemental Composition (C₂₁H₂₃ClO₇) |
| MS/MS | Fragmentation Pattern | Confirms Structural Connectivity |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. ijcrt.orgmdpi.com In the case of Dapagliflozin Keto Impurity, the IR spectrum would show characteristic absorption bands.
A key feature in the IR spectrum of the keto impurity is the strong absorption band corresponding to the stretching vibration of the ketone carbonyl group (C=O), which typically appears in the region of 1650-1700 cm⁻¹. Other significant absorptions include those for the hydroxyl (-OH) groups of the glucose moiety (broad band around 3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2900-3100 cm⁻¹), and C-O stretching vibrations (around 1000-1300 cm⁻¹).
Table 3: Characteristic IR Absorption Bands for Dapagliflozin Keto Impurity
| Functional Group | Wavenumber (cm⁻¹) |
| O-H Stretch (hydroxyls) | ~3400 (broad) |
| C-H Stretch (aromatic/aliphatic) | 2900-3100 |
| C=O Stretch (ketone) | 1650-1700 |
| C-O Stretch | 1000-1300 |
Other Ancillary Spectroscopic Methods
Infrared (IR) Spectroscopy: This technique is instrumental in identifying the functional groups present in the molecule. For the Dapagliflozin Keto Impurity, the IR spectrum would prominently feature a characteristic absorption band for the ketone (C=O) group, which replaces the hydroxyl group of the parent Dapagliflozin. Additionally, bands corresponding to O-H (hydroxyl groups on the glucose moiety), C-O, C-Cl, and aromatic C-H bonds would be observed, providing a fingerprint of the molecule's functional landscape. researchgate.netglppharmastandards.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for analyzing compounds with chromophores, such as the aromatic rings present in the Dapagliflozin Keto Impurity. The electronic transitions within the benzoyl and chlorophenyl groups will result in specific absorption maxima in the UV region. researchgate.net These spectral data are valuable for quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and for confirming the presence of the aromatic systems. chemass.siresearchgate.net A typical detection wavelength for dapagliflozin and its impurities is around 245 nm. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable impurities, GC-MS is a powerful analytical tool. semanticscholar.org While the Dapagliflozin Keto Impurity itself may have limited volatility, GC-MS can be employed to analyze any volatile byproducts or starting materials that might be present alongside it, providing a more complete impurity profile. chemass.si
The integration of data from these ancillary spectroscopic methods with primary NMR and MS data ensures a robust and unambiguous structural elucidation of the Dapagliflozin Keto Impurity.
| Spectroscopic Technique | Information Provided for Dapagliflozin Keto Impurity |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups such as ketone (C=O), hydroxyl (O-H), carbon-chlorine (C-Cl), and aromatic rings. |
| UV-Visible Spectroscopy | Provides information on the electronic transitions within the aromatic chromophores and is used for quantification with HPLC-UV. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analyzes potential volatile impurities that may be present alongside the main keto impurity. |
Structural Elucidation Report (SER) Generation
Following the comprehensive analysis using various spectroscopic and chromatographic techniques, a Structural Elucidation Report (SER) is compiled. This document is a formal and detailed summary of all the analytical data and the interpretation that leads to the definitive structure of the impurity. allmpus.comsgs-institut-fresenius.de The SER for Dapagliflozin Keto Impurity is a critical component of regulatory submissions to agencies like the US Food and Drug Administration (FDA). hpst.czacs.org
The generation of an SER involves a systematic workflow:
Isolation of the Impurity: The first step is to isolate the Dapagliflozin Keto Impurity from the bulk drug substance, often using preparative HPLC. researchgate.netchemass.si This ensures that the subsequent analytical data is from a pure sample.
Data Acquisition: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and molecular formula of the impurity. hpst.cz Extensive 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are conducted to establish the connectivity of atoms and the stereochemistry of the molecule. researchgate.net Data from ancillary techniques like IR and UV-Vis spectroscopy are also included.
Data Interpretation and Structure Proposal: The collected spectral data is meticulously analyzed to piece together the molecular structure. For instance, the mass spectrum provides the molecular weight, and the fragmentation pattern offers clues about the different structural components. researchgate.net NMR data reveals the proton and carbon environments and their connections, ultimately leading to the proposed structure of (2-chloro-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenyl)(4-ethoxyphenyl)methanone. allmpus.compharmaffiliates.comanalyticachemie.inalentris.org
Report Compilation: The SER is then written, presenting all the evidence in a clear and logical manner. It includes:
An introduction stating the purpose of the study.
A detailed description of the isolation and analytical methods used.
The complete set of spectral data (spectra, chromatograms, and tables of chemical shifts and mass fragments).
A thorough interpretation of the data, explaining how it supports the proposed structure.
Analytical Methods for Detection and Quantification of Dapagliflozin Keto Impurity
Development of Specific and Sensitive Analytical Methods
The development of robust analytical methods is paramount for the accurate measurement of the Dapagliflozin (B1669812) Keto Impurity, ensuring that it does not exceed acceptable levels in the final drug product. alentris.org These methods must be specific enough to distinguish the impurity from the parent drug and other related substances, and sensitive enough to detect it at very low concentrations. researchgate.netinnovareacademics.in
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques for the separation and quantification of Dapagliflozin and its impurities. researchgate.netinnovareacademics.inufrgs.br These methods offer high resolution and sensitivity, making them ideal for impurity profiling. researchgate.net The development of a successful chromatographic method involves the careful selection and optimization of the stationary phase, mobile phase, and detection parameters.
The choice of the stationary phase is crucial for achieving the desired separation between Dapagliflozin and the Keto Impurity. Due to the polar nature of these compounds, reversed-phase (RP) HPLC is the most common approach. ijcrt.org
C18 (Octadecyl Silane) Columns: C18 columns are widely used and have proven effective in separating Dapagliflozin from its impurities. researchgate.netinnovareacademics.ininnovareacademics.in Columns such as the Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) and YMC ODS A C-18 (150mm x 4.6mm) have been successfully employed. innovareacademics.inresearchgate.net The non-polar C18 chains interact with the analytes, and by optimizing the mobile phase, separation can be achieved based on differences in polarity. ijcrt.org
Phenyl Columns: Phenyl-based stationary phases, like the Xbridge Phenyl C18 and Zorbax phenyl columns, offer alternative selectivity due to pi-pi interactions between the phenyl groups of the stationary phase and the aromatic rings of Dapagliflozin and its impurities. ufrgs.br This can be particularly useful in resolving closely eluting compounds.
Other C18 Variations: Different brands and models of C18 columns, such as Phenomenex Gemini-NX C18 and Princeton C18, have also been utilized, each potentially offering unique separation characteristics. researchgate.netimpactfactor.org
| Stationary Phase Type | Column Example | Dimensions | Particle Size | Reference |
|---|---|---|---|---|
| C18 | Hypersil BDS C18 | 250 mm × 4.6 mm | 5 µm | researchgate.netinnovareacademics.ininnovareacademics.in |
| C18 | YMC ODS A C-18 | 150 mm x 4.6 mm | Not Specified | researchgate.net |
| Phenyl | Xbridge Phenyl C18 | 250 × 4.6 mm | 5 μm | |
| Phenyl | Zorbax phenyl | 50 x 3.0 mm | 1.8 μm | ufrgs.br |
| C18 | Phenomenex Gemini-NX C18 | 250 mm x 4.6 mm | 5 μm | impactfactor.org |
The mobile phase composition is a critical parameter that is adjusted to achieve optimal separation. It typically consists of an aqueous component (often a buffer) and an organic modifier.
Organic Modifiers: Acetonitrile (B52724) and methanol (B129727) are the most commonly used organic solvents in the mobile phase for the analysis of Dapagliflozin and its impurities. innovareacademics.inimpactfactor.org The proportion of the organic modifier is often varied in a gradient elution program to ensure the separation of compounds with a wide range of polarities. researchgate.netinnovareacademics.in
Aqueous Phase and pH Control: The aqueous portion of the mobile phase often contains a buffer to control the pH, which can significantly impact the retention and peak shape of ionizable compounds. ijcrt.org Buffers such as phosphate (B84403) buffer (pH 6.5) and solutions containing trifluoroacetic acid (TFA) or formic acid have been reported. innovareacademics.injopir.in For instance, a mobile phase consisting of a buffer at pH 6.5 and a mixture of acetonitrile and water has been used effectively. researchgate.netinnovareacademics.ininnovareacademics.in Another method utilized 0.05% TFA in water as the aqueous component.
Gradient Elution: Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently necessary to resolve the Dapagliflozin Keto Impurity from the main component and other impurities. researchgate.netinnovareacademics.in This is because isocratic conditions (constant mobile phase composition) may lead to co-elution of the keto impurity with Dapagliflozin.
| Aqueous Phase | Organic Phase | Elution Mode | Reference |
|---|---|---|---|
| Buffer pH 6.5 | Acetonitrile:Water (90:10) | Gradient | researchgate.netinnovareacademics.ininnovareacademics.in |
| 0.05% Trifluoroacetic acid (TFA) in water | Acetonitrile | Gradient | |
| Water | Acetonitrile | Isocratic (70:30, v/v) | ufrgs.br |
| Sodium octane (B31449) sulphonate buffer (pH 3.0) | Methanol | Isocratic (30:70, v/v) | impactfactor.org |
| Water | Acetonitrile | Isocratic (50:50) | researchgate.net |
Ultraviolet-Visible (UV-Vis) spectroscopy is the most common detection method for HPLC analysis of Dapagliflozin and its impurities due to the presence of chromophores in their molecular structures.
The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. Based on the UV absorption spectra of Dapagliflozin and its impurities, various wavelengths have been employed. Wavelengths such as 224 nm, 230 nm, 245 nm, and 273 nm have been reported in different validated methods. ufrgs.brinnovareacademics.inresearchgate.net For example, a wavelength of 245 nm was selected in a method that successfully separated Dapagliflozin and six of its impurities. researchgate.netinnovareacademics.ininnovareacademics.in Another study utilized a wavelength of 230 nm for the simultaneous determination of Dapagliflozin and three of its synthesis impurities. ufrgs.br The choice of wavelength is often a compromise to ensure adequate detection of both the API and all relevant impurities.
While HPLC with UV detection is excellent for quantification, it may not always be sufficient for the unambiguous identification of impurities, especially those present at very low levels or those that co-elute. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for structural elucidation. ajrconline.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly specific and sensitive technique that is invaluable for the characterization of impurities. amazonaws.com It provides molecular weight information and, with tandem mass spectrometry (MS/MS), detailed structural fragmentation patterns.
LC-MS is often used as a complementary technique to HPLC-UV to confirm the identity of impurities. For the Dapagliflozin Keto Impurity, LC-MS analysis can confirm its structure by identifying its corresponding [M+H]⁺ ion. This technique is particularly crucial for identifying degradation products formed under stress conditions, allowing for a better understanding of the degradation pathways of the drug substance. For instance, LC-MS/MS can be used to track degradation kinetics and characterize degradants by comparing their fragmentation patterns to that of the parent compound.
Hyphenated Techniques for Impurity Analysis
LC-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-Q-TOF-MS)
Liquid Chromatography coupled with Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-Q-TOF-MS) stands as a powerful and sensitive technique for the identification and quantification of pharmaceutical impurities. science.gov This method is particularly well-suited for analyzing the Dapagliflozin Keto Impurity. The process begins with the separation of the impurity from the active pharmaceutical ingredient (API), Dapagliflozin, using liquid chromatography. The separated components are then introduced into the mass spectrometer.
In the ESI source, the molecules are ionized, typically forming protonated molecules [M+H]⁺. For Dapagliflozin Keto Impurity, with a molecular formula of C21H23ClO7 and a molecular weight of 422.86 g/mol , the expected protonated molecule would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight plus the mass of a proton. allmpus.comlgcstandards.comalentris.org
The quadrupole component of the mass spectrometer can be used to select specific ions for further analysis, while the time-of-flight (TOF) analyzer measures the mass-to-charge ratio of the ions with high resolution and accuracy. This allows for the precise identification of the Dapagliflozin Keto Impurity, even at very low concentrations. science.gov The high sensitivity of LC-MS/MS methods enables the quantification of impurities at sub-ppm levels, which is crucial for meeting the stringent requirements of batch-release testing.
Analytical Method Validation for Impurity Quantification (ICH Q2(R1) principles)
The validation of analytical methods is a critical process to ensure their reliability, accuracy, and precision for their intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures. ich.org The following sections detail the key validation parameters for the quantification of Dapagliflozin Keto Impurity.
Specificity and Selectivity
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgijcrt.org For the Dapagliflozin Keto Impurity, this means the method must be able to distinguish it from Dapagliflozin and other related substances. This is typically achieved by comparing the chromatograms of the impurity standard with those of the API and any known related compounds. ajptr.com The use of a photodiode array (PDA) detector in conjunction with LC can help in assessing peak purity and ensuring that the chromatographic peak of the impurity is not co-eluting with other substances. ajptr.com Furthermore, forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are performed to demonstrate that the method can effectively separate the degradation products from the main compound and the keto impurity.
Linearity and Range
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ijcrt.org To establish linearity for the Dapagliflozin Keto Impurity, a series of solutions with known concentrations of the impurity are prepared and analyzed. researchgate.net A calibration curve is then constructed by plotting the peak area response against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 0.999. researchgate.net The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ijcrt.org For impurity quantification, the range should typically span from the reporting threshold to 120% of the specification limit for the impurity. ich.org
| Parameter | Result |
| Linearity Range | 0.162 to 3.052 µg/ml |
| Correlation Coefficient (r²) | 0.9999 |
Table 1: Example of Linearity Data for an Analytical Method. researchgate.net
Accuracy and Precision
Accuracy represents the closeness of the test results obtained by the method to the true value. ijcrt.org It is often assessed by performing recovery studies, where a known amount of the impurity standard is spiked into the sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). dergipark.org.tr The percentage of recovery is then calculated. For impurities, the acceptance criteria for recovery are generally between 80% and 120%.
Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijcrt.org It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). researchgate.net Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. An RSD of not more than 2% is often considered acceptable for the precision of an analytical method for pharmaceuticals. researchgate.net
| Validation Parameter | Acceptance Criteria |
| Accuracy (% Recovery) | 96.3% to 100.4% |
| Precision (% RSD) | ≤ 2% |
Table 2: Typical Acceptance Criteria for Accuracy and Precision. researchgate.net
Limit of Detection (LOD)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijcrt.org It is a measure of the sensitivity of the analytical method. The LOD can be determined based on the signal-to-noise ratio (typically a ratio of 3:1) or by using the standard deviation of the response and the slope of the calibration curve. dergipark.org.tr For impurity analysis, a low LOD is essential to ensure that even trace amounts of the impurity can be detected. researchgate.net
Limit of Quantification (LOQ)
The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijcrt.org Similar to the LOD, the LOQ can be determined based on the signal-to-noise ratio (typically a ratio of 10:1) or by using the standard deviation of the response and the slope of the calibration curve. dergipark.org.tr The LOQ is a critical parameter for impurity quantification as it defines the lower limit of the analytical range. researchgate.net
| Parameter | Value |
| LOD | 0.081 µg/ml |
| LOQ | 0.162 µg/ml |
Table 3: Example of LOD and LOQ Values. researchgate.net
Robustness and Ruggedness
The robustness and ruggedness of an analytical method are paramount to ensure its reliability and reproducibility under various operational conditions. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, while ruggedness assesses its reproducibility when tested by different analysts, on different instruments, and in different laboratories. ijfans.org
For the analysis of Dapagliflozin Keto Impurity, robustness is typically assessed by intentionally altering critical chromatographic parameters and observing the impact on the analytical results. These parameters often include:
Flow rate of the mobile phase: Variations, for instance, of ±0.2 mL/min from a nominal flow rate of 1.0 mL/min, are introduced to assess the method's resilience. japer.inijrar.com
Column temperature: The effect of slight temperature fluctuations, such as ±5°C from the set temperature (e.g., 30°C or 35°C), is examined. japer.innih.govresearchgate.net
Mobile phase composition and pH: Minor adjustments to the mobile phase ratio (e.g., ±2% of the organic solvent) or pH (e.g., ±0.2 units) are made to challenge the method's stability. nih.govrsc.orgcrpsonline.com
Wavelength of detection: The impact of small shifts in the detection wavelength (e.g., ±2 nm) is also evaluated. crpsonline.com
The results of these variations are then analyzed for key system suitability parameters, such as theoretical plates, tailing factor, and the resolution between Dapagliflozin and its keto impurity. The relative standard deviation (%RSD) of the results obtained under these varied conditions should remain within acceptable limits, typically not more than 2.0%, to deem the method robust. japer.inijrar.comderpharmachemica.com
Ruggedness, on the other hand, is demonstrated by comparing the results of the analysis performed by different analysts and using different HPLC systems. ijfans.orgderpharmachemica.com The consistency of the results across these variables confirms the method's ruggedness and its suitability for transfer between different quality control laboratories.
The following interactive data table summarizes typical parameters and acceptance criteria for robustness testing of analytical methods for Dapagliflozin and its impurities.
| Parameter | Variation | Acceptance Criteria (%RSD) |
| Flow Rate | ± 0.2 mL/min | ≤ 2.0% |
| Column Temperature | ± 5°C | ≤ 2.0% |
| Mobile Phase Composition | ± 2% organic | ≤ 2.0% |
| pH of Mobile Phase Buffer | ± 0.2 units | ≤ 2.0% |
| Wavelength | ± 2 nm | ≤ 2.0% |
Application of Reference Standards in Analytical Research
Reference standards are highly purified compounds that serve as a benchmark for analytical measurements. axios-research.comsynzeal.comaxios-research.com In the context of Dapagliflozin Keto Impurity, a well-characterized reference standard is indispensable for a multitude of applications in analytical research and quality control.
The primary applications of the Dapagliflozin Keto Impurity reference standard include:
Method Development and Validation: The reference standard is crucial for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are accurate, precise, linear, and specific for the impurity. axios-research.comhumanjournals.comveeprho.com It is used to determine the retention time of the impurity, enabling its identification in a chromatogram, and to establish the method's sensitivity through the determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ). ijfans.orgcrpsonline.com
Impurity Profiling and Quantification: By using a reference standard of known concentration, the amount of Dapagliflozin Keto Impurity present in a drug substance or product can be accurately quantified. smolecule.com This is essential for ensuring that the impurity levels remain below the qualification thresholds set by regulatory authorities like the International Council for Harmonisation (ICH).
Stability Studies: Reference standards are employed in forced degradation studies to identify and track the formation of the keto impurity under various stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. ijrar.comnih.govrsc.orghumanjournals.comajptr.comnih.gov This information is vital for understanding the degradation pathways of Dapagliflozin and for establishing appropriate storage conditions and shelf-life for the drug product.
System Suitability Testing: Before conducting any analysis, a solution containing the reference standard is injected into the chromatographic system to ensure that the system is performing adequately. Key parameters such as peak area, retention time, theoretical plates, and tailing factor are monitored to confirm the system's suitability for the intended analysis. researchgate.net
The availability of a thoroughly characterized Dapagliflozin Keto Impurity reference standard, complete with a comprehensive Certificate of Analysis (CoA), is a prerequisite for reliable and compliant pharmaceutical analysis. axios-research.comsynzeal.com
The following interactive data table illustrates the key research findings related to the analytical detection of Dapagliflozin Keto Impurity.
| Analytical Technique | Key Findings |
| RP-HPLC | A widely used method for the separation and quantification of Dapagliflozin and its impurities. Gradient elution is often necessary to achieve baseline separation of the keto impurity from the parent drug. japer.inijrar.comnih.govrsc.orghumanjournals.com |
| LC-MS/MS | Used for the identification and structural confirmation of degradation products, including the keto impurity, based on their mass-to-charge (m/z) ratios. |
| Forced Degradation Studies | Reveal that the keto impurity is a significant degradation product formed under acidic and alkaline hydrolytic conditions. nih.govresearchgate.nethumanjournals.com The drug is also found to be sensitive to oxidative stress. ajptr.com |
The robust and rugged analytical methods, underpinned by the use of well-characterized reference standards, are fundamental to the effective control of Dapagliflozin Keto Impurity. These measures ensure the consistent quality and safety of Dapagliflozin, a critical medication for patients with type 2 diabetes. Continuous research and development in analytical methodologies will further enhance the ability to monitor and control this and other potential impurities, safeguarding public health.
Impurity Profiling and Qualification Strategies in Pharmaceutical Development
Strategic Importance of Impurity Profiling
The strategic importance of impurity profiling in pharmaceutical development cannot be overstated. It is a fundamental requirement for ensuring the safety and quality of active pharmaceutical ingredients (APIs) and finished drug products. jpionline.org Impurities are chemical entities that are not the drug substance itself and can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients or packaging materials. ich.orgalentris.org The presence of impurities, even in trace amounts, can potentially impact the therapeutic effect and safety of a pharmaceutical product. jpionline.org
Impurity profiling involves the identification, quantification, and characterization of all potential and actual impurities present in a drug substance. researchgate.net For Dapagliflozin (B1669812), a sodium-glucose cotransporter 2 (SGLT2) inhibitor, a known impurity is the "Dapagliflozin Keto Impurity". clinisciences.compharmaceresearch.com This specific impurity is classified as a degradation product, often formed due to environmental factors like temperature, humidity, and light exposure during storage, or from residual reagents during synthesis.
A comprehensive impurity profile is essential for several reasons:
Ensuring Patient Safety: The primary goal is to ensure that the levels of any given impurity are below a threshold that would pose a safety risk to the patient. nih.gov Some impurities can be toxic or have unknown pharmacological effects.
Process Optimization: Understanding the impurity profile helps in optimizing the synthetic route and manufacturing process to minimize the formation of impurities. alentris.org This leads to a more robust and consistent manufacturing process.
Quality Control: A well-defined impurity profile is the basis for setting specifications for the drug substance and drug product, which are used for routine quality control testing. gally.ch
Regulatory Compliance: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines regarding the control of impurities. alentris.orgeuropa.eufda.gov A thorough impurity profile is a prerequisite for obtaining regulatory approval. alentris.org
The International Council for Harmonisation (ICH) provides a set of guidelines (Q3A, Q3B, Q3C, Q3D, and M7) that are globally recognized and form the basis for impurity management in pharmaceuticals. europa.eu These guidelines classify impurities and set thresholds for reporting, identification, and qualification. ich.orgeuropa.eu
Setting Impurity Specifications and Acceptable Limits
Setting appropriate specifications and acceptable limits for impurities is a critical step in drug development and is guided by regulatory frameworks like the ICH guidelines. registech.com A specification is a set of criteria to which a drug substance or drug product must conform to be considered acceptable for its intended use. registech.com These specifications include a list of identified and unidentified impurities, along with their acceptance criteria. fda.gov
The process of setting these limits is based on a scientific and risk-based approach, taking into account the manufacturing process capabilities and the safety of the impurity. fda.govregistech.com The ICH Q3A(R2) and Q3B(R2) guidelines provide thresholds for reporting, identifying, and qualifying impurities in new drug substances and new drug products, respectively. gmpinsiders.comgmp-compliance.org These thresholds are based on the maximum daily dose (MDD) of the drug.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Data derived from ICH Q3A(R2) guidelines. ich.org |
Reporting Threshold: The level above which an impurity must be reported in the documentation. fda.govIdentification Threshold: The level above which an impurity's structure must be determined. gmpinsiders.comQualification Threshold: The level above which an impurity's biological safety must be established. bfarm.de
For the Dapagliflozin Keto Impurity, its acceptable limit in the final drug substance would be determined based on these thresholds and the maximum daily dose of Dapagliflozin. If the level of this impurity exceeds the qualification threshold, further studies are required to demonstrate its safety. jpionline.org
The establishment of acceptance criteria also considers data from stability studies and batches manufactured during clinical development. gally.chfda.gov The limits should be consistent with the level of impurities found in batches that were used in safety and clinical studies. fda.gov
Research on Impurity Qualification Methodologies
Impurity qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at the specified level. gally.chbfarm.de When an impurity is present at a level above the qualification threshold, it must be qualified. jpionline.org Research into methodologies for impurity qualification is an ongoing area of pharmaceutical science.
Several approaches can be used to qualify an impurity:
Literature Review: A comprehensive search of scientific literature may provide data to support the safety of the impurity. fda.govfda.gov This is often the first step in the qualification process.
Metabolite Data: If the impurity is also a significant metabolite of the drug substance in humans or animals, it is generally considered qualified, as its safety has been implicitly assessed during the non-clinical and clinical studies of the drug. fda.govyoutube.com
Comparative Analytical Studies: For generic drugs (ANDAs), an impurity can be qualified by demonstrating that its level is comparable to or less than the level present in the reference listed drug (RLD). fda.govfda.gov
Toxicology Studies: If sufficient data is not available through other means, specific toxicology studies on the impurity may be necessary. jpionline.orgfda.gov These studies can range from in vitro genotoxicity assays to in vivo safety studies, depending on the nature of the impurity and the level of concern. premier-research.com The ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. jpionline.org
For the Dapagliflozin Keto Impurity, research would involve synthesizing the impurity to be used as a reference standard for analytical method development and for conducting any necessary toxicological assessments. synzeal.comfishersci.co.uk Studies may investigate its degradation pathways to understand its formation and stability. Research has shown that this impurity can be formed through hydrolysis under acidic or alkaline conditions. A study on the degradation behavior of Dapagliflozin identified two degradation products under acid and alkali stress hydrolysis conditions. amazonaws.com Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for detecting, quantifying, and characterizing such impurities. researchgate.net
| Qualification Method | Description |
| Literature Search | Reviewing existing scientific data on the impurity's safety. |
| Metabolite Analysis | Determining if the impurity is a significant metabolite of the drug. |
| Comparative Analysis (for ANDAs) | Comparing the impurity level to that in the Reference Listed Drug. |
| Toxicology Testing | Conducting in vitro and/or in vivo studies to assess the impurity's safety. |
Role in Regulatory Filings and Compliance (ANDA/NDA)
The comprehensive documentation of impurity profiling and qualification is a critical component of regulatory submissions, such as a New Drug Application (NDA) or an Abbreviated New Drug Application (ANDA). scribd.com Regulatory agencies require a detailed account of all impurities in the drug substance and drug product to ensure their quality and safety. gmpinsiders.com
For an NDA , the applicant must provide a full impurity profile, including the identification and characterization of all impurities above the identification threshold. fda.gov The rationale for the proposed acceptance criteria for each impurity must be justified based on safety data and manufacturing capability. fda.gov The control of impurities is a key element reviewed by regulatory authorities before granting marketing authorization.
For an ANDA , the focus is on demonstrating that the generic drug is pharmaceutically equivalent and bioequivalent to the RLD. scribd.com This includes having a comparable impurity profile. scribd.com The applicant must identify and quantify the impurities in their drug substance and compare them to the impurities found in the RLD. fda.gov Any new impurity or an impurity at a significantly higher level than in the RLD must be qualified. regulations.gov The FDA provides specific guidance for industry on impurities in ANDAs. fda.govfda.gov
The presence of the Dapagliflozin Keto Impurity and its control strategy must be thoroughly documented in any NDA or ANDA submission for a Dapagliflozin product. This includes:
The source of the impurity (e.g., degradation).
The analytical procedures used for its detection and quantification.
The proposed acceptance criteria in the drug substance and drug product specifications.
The justification for these acceptance criteria, including any qualification data.
Failure to adequately characterize and control impurities can lead to delays in regulatory approval or even rejection of the application. premier-research.com Therefore, a robust impurity management strategy is not just a scientific necessity but also a crucial business and regulatory requirement.
Control Strategies and Mitigation of Dapagliflozin Keto Impurity in Manufacturing
Process Optimization to Minimize Impurity Generation
Minimizing the formation of the Dapagliflozin (B1669812) Keto Impurity at its source is the most efficient strategy for control. This is achieved through careful optimization of the synthetic process and stringent control over all input materials.
Optimization of Synthetic Steps
The formation of the keto impurity and other related substances is highly dependent on the chosen synthetic route and reaction conditions. Research and process development have led to several advancements aimed at improving yield and purity while minimizing side reactions.
Key optimization strategies include:
Reaction Condition Control: The keto impurity can be formed through the oxidation of the parent molecule. Traditional synthesis methods often required cryogenic temperatures (as low as -78 °C) and the use of highly reactive reagents like n-butyllithium, which could lead to side reactions and impurity formation. Modern approaches focus on raising reaction temperatures to more manageable levels (e.g., -20 °C or -10 °C) and using milder, more selective reagents, such as Grignard reagents, to reduce the generation of byproducts.
Use of Protective Groups: Selective protection of reactive hydroxyl groups in intermediate compounds is a crucial strategy to prevent unwanted side reactions that can lead to impurities.
Continuous Flow Synthesis: The adoption of continuous flow manufacturing has shown significant benefits. This technology provides superior mixing and heat transfer compared to traditional batch processing. For Dapagliflozin synthesis, a continuous flow process reduced the reaction time from 26 hours to just 43 minutes, increased the yield, and improved the final product purity to 99.83%. The controlled environment of a flow reactor also minimizes exposure to environmental factors like ambient moisture, which can contribute to impurity formation.
Catalyst and Reagent Selection: The choice of catalysts and reagents for key transformations, such as the reduction of ketone groups or C-arylation steps, is critical. For instance, the use of triethylsilane (Et3SiH) in combination with a Lewis acid like boron trifluoride etherate (BF3·OEt2) is a common method for reduction steps, with conditions carefully controlled to ensure high diastereoselectivity and minimize byproducts.
| Strategy | Traditional Approach | Optimized Approach | Impact on Impurity Generation |
|---|---|---|---|
| Reaction Temperature | Cryogenic (-78 °C) | Mildly cold (-20 °C to -10 °C) | Reduces side reactions and improves process control. |
| Key Reagents | n-Butyllithium | Grignard reagents, milder copper lithium reagents | Enhances selectivity and reduces byproduct formation. |
| Manufacturing Process | Batch Processing | Continuous Flow Processing | Shortens reaction time, improves heat/mass transfer, and increases purity. |
| Key Reactions | Multi-step reductions and acetylations | One-pot reductions, direct C-glycosylation | Shortens the overall process, reducing opportunities for impurity formation. |
Selection and Control of Starting Materials and Raw Materials
The quality of the final API is intrinsically linked to the purity of the materials used in its synthesis. A comprehensive understanding of the impurity profile of starting materials and reagents is necessary to prevent the introduction of substances that could react to form new impurities or be carried through the process into the final drug substance. For example, controlling the presence of the des-ethyl analogue of a key intermediate at the initial stages of synthesis is considered advantageous, as it avoids the need for difficult separation steps later in the process. Regulatory bodies require that starting materials are well-characterized and that their specifications are adequate to ensure the quality of the final product.
Purification Methodologies for Impurity Reduction
Even with an optimized synthetic process, the crude Dapagliflozin will contain residual impurities that must be removed to meet the stringent purity requirements for pharmaceutical use, which often exceed 99.5%.
Crystallization Techniques
Crystallization is a powerful and widely used technique for purifying APIs and their intermediates at a manufacturing scale. Due to the nature of crude Dapagliflozin, which can be an amorphous foam or have a low melting point, direct recrystallization can be challenging. To overcome this, several advanced crystallization strategies have been developed:
Solvent Selection: The choice of solvent system is critical for effective impurity rejection. Various solvents and solvent mixtures, such as ethanol, methanol (B129727), ethyl acetate (B1210297), and n-propanol/n-heptane, have been successfully used to crystallize Dapagliflozin or its intermediates, yielding high-purity products.
Co-crystal and Solvate Formation: A highly effective strategy involves the formation of a crystalline complex with a co-former, which can then be easily purified. Treating crude Dapagliflozin with agents like L-proline or sarcosine (B1681465) allows for the formation of stable, highly crystalline co-crystals. These co-crystals can be filtered and washed to remove impurities, achieving purities greater than 99.8%. The pure API is then liberated from the complex. Similarly, forming solvates, such as a hemi-ethanol solvate, can create stable crystalline intermediates that facilitate purification.
Use of Crystallization Modifiers: In cases where an impurity proves difficult to remove via standard crystallization, additives can be used to modify the crystallization kinetics. One study reported the use of a crystallization modifier to alter the desupersaturation rates of both the API intermediate and a key impurity, which favored the rejection of the impurity and allowed the intermediate to be isolated with an impurity level below 0.1%.
| Method | Description | Achieved Purity | Reference |
|---|---|---|---|
| Co-crystallization with L-proline | Formation of a Dapagliflozin bis L-proline complex to purify the crude product. | > 99.5% | |
| Co-crystallization with Sarcosine | Formation |
Advanced Research Perspectives on Dapagliflozin Keto Impurity
Computational Chemistry and In Silico Approaches for Impurity Prediction
In modern pharmaceutical development, computational chemistry and in silico modeling have become indispensable tools for predicting and managing impurities, including the Dapagliflozin (B1669812) Keto Impurity. These approaches allow scientists to anticipate the formation of impurities and assess their potential toxicological impact before they are synthesized, saving significant time and resources.
In silico models can simulate reaction kinetics and degradation pathways, helping to identify conditions under which impurities like Dapagliflozin Keto Impurity might form. By understanding the reaction mechanisms at a molecular level, chemists can optimize synthesis routes to minimize the generation of unwanted byproducts. Mathematical modeling of chemical kinetics, for instance, can predict how different reaction parameters will affect the impurity profile.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models are employed for toxicological risk assessment. These computer-based methods can predict the potential toxicity of an impurity based on its chemical structure. For instance, researchers have used platforms like ProTox-II to predict the in silico toxicity of Dapagliflozin's degradation products. This allows for early de-risking of the manufacturing process by flagging potentially harmful impurities that require stricter control. Virtual screening is another computational technique used to identify the most promising solvents or reaction conditions to minimize impurity formation.
Table 1: Applications of Computational Chemistry in Impurity Prediction
| Computational Technique | Application for Dapagliflozin Keto Impurity | Benefit |
|---|---|---|
| Reaction Kinetics Modeling | Predicts the rate of formation under various synthesis conditions. | Optimizes reaction parameters to minimize impurity generation. |
| Degradation Pathway Simulation | Identifies potential degradation pathways leading to the impurity. | Informs the development of stable formulations and appropriate storage conditions. |
| QSAR & In Silico Toxicology | Predicts potential mutagenicity, carcinogenicity, or other toxicities. | Prioritizes impurities for rigorous control and safety qualification. |
| Virtual Screening | Screens for optimal solvents or reagents that disfavor impurity formation. | Guides experimental design toward cleaner synthetic routes. |
Emerging Analytical Technologies for Enhanced Impurity Analysis
The detection and characterization of impurities at trace levels demand highly sensitive and specific analytical methods. While High-Performance Liquid Chromatography (HPLC) is a standard technique for impurity analysis, several emerging technologies offer superior performance for managing the Dapagliflozin Keto Impurity.
Ultra-High-Performance Liquid Chromatography (UHPLC) or Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes, UHPLC provides faster analysis times, higher resolution, and greater sensitivity, which is crucial for separating and quantifying closely related impurities.
Hyphenated techniques, particularly those combining chromatography with mass spectrometry (MS), are powerful tools for impurity identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are instrumental in identifying the exact mass and fragmentation pattern of impurities, enabling definitive structure elucidation. These methods have been successfully used to characterize the degradation products of Dapagliflozin.
More advanced systems like Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (LC-Q-TOF-HRMS) provide even greater mass accuracy, further enhancing confidence in impurity identification.
Other sophisticated techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are also used, often after isolating the impurity, to confirm its chemical structure.
Table 2: Comparison of Analytical Technologies for Impurity Profiling
| Technology | Principle | Advantages for Impurity Analysis |
|---|---|---|
| HPLC | Separation based on column interaction. | Robust and widely used for quantification. |
| UHPLC/UPLC | HPLC with smaller particle columns. | Faster, higher resolution, and more sensitive than HPLC. |
| LC-MS/MS | Separation by LC, identification by mass fragmentation. | Provides definitive structural information for unknown impurities. |
| NMR Spectroscopy | Analysis of nuclear magnetic properties. | Unambiguously determines the complete chemical structure of isolated impurities. |
Green Chemistry Principles in Impurity Control and Synthesis Design
Green chemistry, which focuses on designing chemical processes to reduce or eliminate the use and generation of hazardous substances, is increasingly being integrated into pharmaceutical manufacturing. Applying these principles to the synthesis of Dapagliflozin can proactively minimize the formation of the Dapagliflozin Keto Impurity.
One key principle is the optimization of synthetic routes to be more efficient and generate less waste. Researchers have developed facile and green synthetic routes for Dapagliflozin that improve yield and purity. For example, the use of one-pot synthesis methods can reduce the number of steps and purification stages, thereby lowering the chance of byproduct formation. The development of a continuous flow synthesis process for Dapagliflozin has been shown to shorten reaction times, improve safety, and minimize impurity formation by providing better control over reaction conditions.
The principles of Green Analytical Chemistry (GAC) are also being applied to the methods used for impurity monitoring. This involves:
Reducing Solvent Use: Developing HPLC or UHPLC methods that use more environmentally benign solvents, such as water or ethanol, in place of hazardous solvents like acetonitrile (B52724) and methanol (B129727).
Miniaturization: Using smaller sample sizes and reducing the scale of the analysis to decrease waste generation.
Energy Efficiency: Employing analytical instruments and techniques that consume less energy.
By adopting green chemistry in both the synthesis and analysis of Dapagliflozin, pharmaceutical manufacturers can not only reduce their environmental footprint but also enhance process control, leading to a purer final product with lower levels of the keto impurity.
Impurity Control in Generic Drug Development
When developing a generic version of Dapagliflozin, manufacturers face a unique set of challenges regarding impurity control. While the active pharmaceutical ingredient (API) is the same, the synthetic route used by the generic manufacturer may differ from that of the innovator company. This can lead to a different impurity profile, including potentially different levels of the Dapagliflozin Keto Impurity.
Regulatory agencies like the U.S. Food and Drug Administration (FDA) have stringent guidelines for impurities in generic drugs. The core principle is that the impurity profile of a generic product must be demonstrated to be as safe as the reference listed drug (RLD).
Key considerations for controlling the Dapagliflozin Keto Impurity in generic products include:
Impurity Profiling: The generic manufacturer must conduct a thorough impurity profiling study to identify and quantify all impurities present at levels above the identification threshold outlined in International Council for Harmonisation (ICH) guidelines (e.g., ICH Q3A/B). This profile is then compared to that of the RLD.
Qualification of Impurities: If the generic product contains a new impurity or a higher level of an existing impurity (like the keto impurity) compared to the RLD, its safety must be justified. This often involves extensive toxicological assessments, which can include the in silico methods discussed earlier.
Setting Specifications: Based on the impurity profile and safety data, strict acceptance criteria (specifications) for the Dapagliflozin Keto Impurity and other impurities must be established for both the drug substance and the final drug product.
The process of filing an Abbreviated New Drug Application (ANDA) requires comprehensive documentation of the impurity control strategy. This ensures that the generic Dapagliflozin product is of high quality and poses no additional risk to patients compared to the innovator product.
Future Research Directions in Pharmaceutical Impurity Science
The field of pharmaceutical impurity analysis is continuously evolving, driven by technological advancements and stricter regulatory expectations. Future research concerning impurities like the Dapagliflozin Keto Impurity is likely to focus on several key areas:
Process Analytical Technology (PAT): The integration of real-time analytical monitoring into the manufacturing process will allow for dynamic control of reactions to prevent impurity formation from the outset. This moves from a paradigm of testing quality into the final product to building quality into the design of the process itself.
Advanced Predictive Models: The use of artificial intelligence (AI) and machine learning will enhance the power of in silico models. These technologies can analyze vast datasets from different synthetic batches to predict impurity formation with greater accuracy and even suggest optimized process parameters.
Novel Synthesis and Purification Technologies: Continued research into innovative synthesis methods, such as biocatalysis and advanced continuous flow manufacturing, will provide even cleaner and more efficient routes to Dapagliflozin, inherently designing out the formation of impurities.
Standardization of Advanced Analytical Methods: As new analytical techniques become more widespread, there will be a greater push for their standardization and inclusion in pharmacopoeias, ensuring consistent and reliable impurity testing across the global pharmaceutical industry.
Focus on Genotoxic Impurities: Regulatory scrutiny of potentially genotoxic impurities remains high. Future research will emphasize the development of ultra-sensitive analytical methods and more refined in silico models specifically for predicting and controlling these high-risk substances.
By embracing these future directions, pharmaceutical scientists can further enhance the control over impurities like Dapagliflozin Keto Impurity, ultimately contributing to the production of safer and more effective medicines.
Q & A
Q. What analytical techniques are recommended for identifying and quantifying Dapagliflozin Keto Impurity in drug substances?
A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is widely employed, utilizing gradient elution with a mobile phase of 0.05% aqueous trifluoroacetic acid and acetonitrile. This method achieves baseline separation of Dapagliflozin and its impurities, including the keto impurity, with retention times of 7.3–17.1 minutes . The method is validated for specificity, linearity (R² ≥ 0.9993), precision (RSD ≤ 2%), and accuracy (50–150% recovery), complying with ICH Q2(R1) guidelines .
Q. How is the synthesis pathway of Dapagliflozin linked to the formation of its keto impurity?
Dapagliflozin synthesis involves intermediates like 5-Bromo-2-chlorobenzoic acid (5-BC impurity) and 4-Bromo-1-chloro-2-(4-ethoxybenzyl) benzene (4-BC impurity). The keto impurity arises during incomplete purification steps, where residual intermediates or byproducts persist. LC-MS studies reveal that acid/base hydrolysis or oxidative conditions during synthesis can exacerbate impurity formation .
Q. What are the regulatory thresholds for process-related impurities like the keto impurity in Dapagliflozin?
Per ICH guidelines, known process-related impurities must be ≤ 0.15%, and unidentified impurities ≤ 0.10%. Robust HPLC methods with detection limits as low as 0.00005 ppm are required to ensure compliance .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize impurity detection methods for Dapagliflozin?
DOE methodologies systematically evaluate critical parameters (e.g., column temperature, flow rate, mobile phase composition) to enhance method robustness. For example, a central composite design can identify optimal conditions for resolving Dapagliflozin and its keto impurity, reducing analysis time by 20% while maintaining precision (RSD < 1.5%) .
Q. What degradation pathways generate the keto impurity under stressed stability conditions?
Forced degradation studies under acidic (HCl), alkaline (NaOH), oxidative (H₂O₂), and photolytic conditions reveal that the keto impurity forms primarily via hydrolysis of the glucoside moiety. LC-MS fragmentation patterns ([M + H]⁺ ions) confirm structural changes, with mass shifts correlating to loss of hydroxyl groups .
Q. How do co-eluting impurities impact the quantification of Dapagliflozin Keto Impurity?
Co-elution of structurally similar impurities (e.g., hydroxy impurity) can distort peak integration. Employing a phenyl-hexyl stationary phase (e.g., Xbridge Phenyl C18) improves selectivity, while wavelength optimization (e.g., 225 nm) minimizes interference. System suitability tests (theoretical plates ≥ 2000, tailing factor ≤ 2) are critical for reliable quantification .
Q. What role does LC-MS/MS play in characterizing unknown impurities alongside the keto impurity?
High-resolution LC-MS/MS identifies degradation products by comparing molecular ions and fragment patterns with reference standards. For instance, alkali degradation of Dapagliflozin produces a degradant with m/z 425.1, corresponding to cleavage of the glucose moiety. This approach is essential for impurity profiling in compliance with ICH M7 .
Methodological Considerations
Q. How to validate the robustness of an impurity quantification method for regulatory submission?
Validation requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
